2,4-Dichloro-8-(trifluoromethoxy)quinazoline CAS number 959237-48-0
2,4-Dichloro-8-(trifluoromethoxy)quinazoline CAS number 959237-48-0
An In-Depth Technical Guide to 2,4-Dichloro-8-(trifluoromethoxy)quinazoline (CAS: 959237-48-0): A Key Intermediate in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Quinazolines
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Derivatives of this heterocyclic system are central to numerous FDA-approved therapeutics, particularly in oncology, where they form the core of several potent tyrosine kinase inhibitors.[3][4] The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, has become a pivotal strategy in modern drug design.[5] This group enhances critical pharmacokinetic properties, including metabolic stability, lipophilicity, and membrane permeability, thereby improving the overall drug-like profile of a molecule.[5][6]
This technical guide provides a comprehensive overview of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline, a highly functionalized intermediate poised for application in advanced drug discovery programs. As a Senior Application Scientist, this document synthesizes publicly available data with established chemical principles to offer researchers, scientists, and drug development professionals a practical and in-depth resource. We will explore its chemical properties, a robust synthetic pathway, its unique reactivity, and its potential applications as a versatile building block for novel therapeutic agents.
Compound Identity and Physicochemical Properties
2,4-Dichloro-8-(trifluoromethoxy)quinazoline is a synthetic organic compound featuring a quinazoline core substituted with two reactive chlorine atoms and a trifluoromethoxy group. These features make it an ideal starting point for the construction of diverse molecular libraries.
| Property | Value | Source |
| CAS Number | 959237-48-0 | [7] |
| Molecular Formula | C₉H₃Cl₂F₃N₂O | [7] |
| Molecular Weight | 283.03 g/mol | [7] |
| Appearance | Solid (predicted) | [8][9] |
| Purity | ≥95% | [7] |
| Storage Conditions | 2-8°C, under inert gas | [7] |
| MDL Number | MFCD09954875 | [7] |
Proposed Synthesis and Mechanistic Rationale
Caption: Proposed two-step synthesis of the target compound.
The key transformation is the conversion of the quinazolinedione to the dichloro derivative. Phosphorus oxychloride (POCl₃) is the reagent of choice for this step. Its efficacy stems from its dual function: it acts as both a chlorinating agent and a dehydrating agent, effectively converting the amide-like carbonyl groups into chloro-substituted imines. The reaction is typically driven to completion by heating under reflux.
Experimental Protocol: Synthesis of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline
This protocol is a representative procedure based on the synthesis of similar compounds and should be adapted and optimized.[11]
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Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 8-(trifluoromethoxy)quinazoline-2,4(1H,3H)-dione (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 10-15 volumes) to the flask. To facilitate the reaction, a catalytic amount of a tertiary amine base like N,N-diethylaniline (1.0 eq) can be added.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. Cautiously pour the residual viscous oil onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate that forms is the crude product. Isolate the solid by vacuum filtration.
-
Purification: Wash the filtered solid extensively with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with water again. Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.
Chemical Reactivity: A Platform for Diversity
The synthetic value of 2,4-dichloro-8-(trifluoromethoxy)quinazoline lies in the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SₙAr). The chlorine at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position.
Causality of Regioselectivity: This enhanced reactivity at C4 is due to the stabilizing effect of the adjacent nitrogen atom at position 1 (N1).[2] During nucleophilic attack at C4, the resulting negatively charged Meisenheimer intermediate is effectively stabilized through resonance involving this nitrogen. A similar attack at C2 does not benefit from such direct stabilization, leading to a higher activation energy barrier. This predictable regioselectivity allows for the sequential and controlled introduction of different nucleophiles.[2]
Caption: Regioselective reactivity of the dichloroquinazoline core.
General Protocol: Regioselective Amination at C4
-
Reaction Setup: Dissolve 2,4-dichloro-8-(trifluoromethoxy)quinazoline (1.0 eq) in a suitable solvent such as isopropanol, acetonitrile, or THF in a round-bottom flask.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution. A non-nucleophilic base (e.g., DIPEA or K₂CO₃, 1.5 eq) can be added to scavenge the HCl byproduct.
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 60 °C. The reaction is typically complete within 1-6 hours. Monitor by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is then purified by column chromatography or recrystallization to yield the 4-amino-2-chloro-8-(trifluoromethoxy)quinazoline derivative.
Potential Applications in Drug Discovery
This intermediate is a prime candidate for generating libraries of compounds targeting a range of diseases. The trifluoromethyl group on quinazoline derivatives has shown particular promise in developing agents with antitumor and antimalarial properties.[5]
-
Tyrosine Kinase Inhibitors: The 4-anilinoquinazoline scaffold is the basis for several EGFR inhibitors used in cancer therapy.[4] This intermediate can be reacted with various substituted anilines to generate novel kinase inhibitor candidates.
-
Antimalarial Agents: Trifluoromethyl quinazolines have demonstrated potent activity against drug-resistant strains of Plasmodium falciparum.[5]
-
Anti-inflammatory and Neuroprotective Agents: Certain quinazoline derivatives have been shown to possess anti-inflammatory and neuroprotective effects, making this scaffold relevant for neurodegenerative disease research.[12]
Caption: Application of the core scaffold in synthesizing diverse therapeutic agents.
Anticipated Spectroscopic Characterization
While a published spectrum for this specific compound is not available, its key spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[13]
| Spectroscopy | Anticipated Features |
| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). Expect doublet, triplet, and doublet patterns corresponding to the three protons on the benzene ring, with coupling constants characteristic of aromatic systems. |
| ¹³C NMR | Approximately 9 unique carbon signals. Signals for carbons attached to chlorine (C2, C4) would be in the 150-165 ppm range. The carbon of the -OCF₃ group would appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A single, sharp singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group. |
| IR (Infrared) | Characteristic absorption bands for C=N stretching (quinazoline ring) around 1610-1630 cm⁻¹, Ar-H stretching (~3050 cm⁻¹), C-Cl stretching (700-850 cm⁻¹), and strong C-F stretching bands for the trifluoromethoxy group (1100-1300 cm⁻¹). |
| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z ≈ 282. The key feature would be the isotopic pattern characteristic of two chlorine atoms, showing prominent M⁺, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1. |
Handling and Safety Precautions
As with related halogenated heterocyclic compounds, 2,4-Dichloro-8-(trifluoromethoxy)quinazoline should be handled with care.[8][9][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Potential Hazards: Based on similar structures, this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere as recommended.[7]
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